molecular formula C22H21N3O3S B2504243 7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-21-1

7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2504243
CAS RN: 941898-21-1
M. Wt: 407.49
InChI Key: MMRIMSYRCINTCJ-UHFFFAOYSA-N
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Description

The compound "7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one" is a complex molecule that may be related to various thiazolo[4,5-d]pyridazinone derivatives, which have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the possible characteristics and applications of the compound.

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyridazinone derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, as mentioned in paper , involves the use of simplified substrates to create new aldose reductase inhibitors. Similarly, the synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives, as described in paper , starts with the reaction of 4-iminothiazolidin-2-one with acetylacetone, followed by further structural modifications. These methods could potentially be adapted to synthesize the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazinone derivatives is characterized by a fused thiazole and pyridazinone ring system. The presence of substituents on the phenyl ring, such as methoxy groups, can influence the molecule's interaction with biological targets, as seen in the molecular modeling studies of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid derivatives . The specific arrangement of substituents on the compound "7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one" could similarly affect its biological activity and binding affinity.

Chemical Reactions Analysis

The chemical reactivity of thiazolo[4,5-d]pyridazinone derivatives can vary based on their substituents. For example, the Buchwald-Hartwig cross-coupling reaction is used to introduce aryl or heteroaryl groups into the 7-position of benzo[b]thiophenes . This type of reaction could be relevant for modifying the compound to enhance its properties or to create analogs for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-d]pyridazinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and ability to interact with biological targets. For instance, the antioxidant activity of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines was evaluated based on their ability to scavenge free radicals . The compound "7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one" may exhibit similar properties, which could be assessed using comparable in vitro methods.

Scientific Research Applications

Synthesis and Biological Activity

The compound falls into a category of chemicals with diverse biological activities due to their structural complexity and potential for interaction with biological systems. Research has been conducted on similar thiazolo[4,5-d]pyridazinone derivatives, focusing on their synthesis and evaluation for various biological activities. For example, Demchenko et al. (2015) have synthesized a series of novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, tested for in vivo analgesic and anti-inflammatory activities. These compounds were characterized using NMR spectroscopy and liquid chromatography–mass spectrometry, indicating a structured approach to understanding their potential biological effects Demchenko, L. Bobkova, O. Yadlovskiy, T. Buchtiarova, & Sergey A. Demchenko, 2015.

Antioxidant and Antifungal Activities

Furthermore, the synthesis of benzothiazole pyrimidine derivatives, as detailed by Maddila et al. (2016), exhibits significant in vitro antibacterial and antifungal activities. This research highlights the compound's relevance in developing new antimicrobial agents, emphasizing the importance of structural modifications for enhanced biological effects Maddila, S. Gorle, N. Seshadri, P. Lavanya, & S. B. Jonnalagadda, 2016.

Anti-Inflammatory and Antioxidant Properties

The study by Chaban et al. (2019) on thiazolo[4,5-b]pyridine-2-one derivatives reveals their anti-inflammatory and antioxidant activities, indicating the potential therapeutic applications of these compounds in treating inflammation-related disorders and oxidative stress Chaban, V. Ogurtsov, V. Matiychuk, Ihor G. Chaban, Inna L. Demchuk, & Ihor A. Nektegayev, 2019.

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, determining its physical and chemical properties, and exploring its potential biological activity .

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13-6-5-7-15(10-13)12-25-22(26)20-21(29-14(2)23-20)19(24-25)16-8-9-17(27-3)18(11-16)28-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRIMSYRCINTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=C(C=C4)OC)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

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